molecular formula C10H20N2 B3004952 1-Methyl-3-(pyrrolidin-2-yl)piperidine CAS No. 524674-30-4

1-Methyl-3-(pyrrolidin-2-yl)piperidine

Cat. No.: B3004952
CAS No.: 524674-30-4
M. Wt: 168.284
InChI Key: DUVQFTFUAMXIGS-UHFFFAOYSA-N
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Description

1-Methyl-3-(pyrrolidin-2-yl)piperidine is a heterocyclic organic compound that features both a piperidine and a pyrrolidine ring

Preparation Methods

The synthesis of 1-Methyl-3-(pyrrolidin-2-yl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpiperidine with pyrrolidine under specific conditions. The reaction typically requires a catalyst and may involve steps such as hydrogenation or cyclization to form the desired product .

Industrial production methods often involve optimizing these synthetic routes to increase yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to ensure consistent production quality .

Chemical Reactions Analysis

1-Methyl-3-(pyrrolidin-2-yl)piperidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced forms .

Comparison with Similar Compounds

1-Methyl-3-(pyrrolidin-2-yl)piperidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined piperidine and pyrrolidine rings, which confer unique reactivity and potential for diverse applications.

Properties

IUPAC Name

1-methyl-3-pyrrolidin-2-ylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-12-7-3-4-9(8-12)10-5-2-6-11-10/h9-11H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVQFTFUAMXIGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)C2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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